Distinct Monoamine Transporter Reuptake Inhibition Profile Versus 1-Phenylbutan-2-amine
(S)-3-Methyl-1-phenylbutan-1-amine demonstrates a unique balance of monoamine transporter inhibition compared to 1-phenylbutan-2-amine (PIA), a closely related phenylalkylamine analog. While PIA acts primarily as a selective norepinephrine releasing agent with reduced dopaminergic effects , (S)-3-Methyl-1-phenylbutan-1-amine exhibits potent inhibition of both dopamine (DAT) and norepinephrine (NET) reuptake [1]. This distinction is critical for applications where dual DAT/NET modulation is required.
| Evidence Dimension | Monoamine Transporter Reuptake Inhibition (IC50) |
|---|---|
| Target Compound Data | NET: 443 nM; DAT: 658-945 nM [1] |
| Comparator Or Baseline | 1-Phenylbutan-2-amine: Selective norepinephrine releasing agent; weak dopaminergic effects |
| Quantified Difference | Approximately 10-fold lower potency at DAT compared to d-amphetamine, but significant NET and DAT inhibition versus PIA's preferential NET activity |
| Conditions | Human NET and DAT expressed in HEK293 cells [1] |
Why This Matters
This profile enables researchers to study dual monoamine reuptake inhibition without the pronounced serotonergic effects or abuse liability of amphetamine, making (S)-3-Methyl-1-phenylbutan-1-amine a more targeted tool for investigating ADHD and depression mechanisms.
- [1] EcoDrugPlus Database. Compound ID 2126094: (S)-3-Methyl-1-phenylbutan-1-amine bioactivity data. https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094. View Source
